Methyl 2-chloro-2-methyl-3-phenylpropanoate
Overview
Description
Methyl 2-chloro-2-methyl-3-phenylpropanoate is an organic compound with the molecular formula C11H13ClO2. It is a chlorinated ester that features a phenyl group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-methyl-3-phenylpropanoate can be synthesized through several methods. One common route involves the esterification of 2-chloro-2-methyl-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-methyl-3-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-2-methyl-3-phenylpropanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in anhydrous conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: 2-chloro-2-methyl-3-phenylpropanoic acid.
Reduction: 2-chloro-2-methyl-3-phenylpropanol.
Scientific Research Applications
Methyl 2-chloro-2-methyl-3-phenylpropanoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-methyl-3-phenylpropanoate involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis or transesterification, while the chlorine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the chlorine and ester groups, which make the compound more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloropropionate: A simpler ester with similar reactivity but lacking the phenyl group.
Methyl 2,2-dimethyl-3-phenylpropanoate: Similar structure but with an additional methyl group, affecting its steric properties.
Uniqueness
Methyl 2-chloro-2-methyl-3-phenylpropanoate is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity patterns. The phenyl group enhances its stability and potential interactions in biological systems, while the chlorine atom increases its reactivity in substitution reactions .
Biological Activity
Methyl 2-chloro-2-methyl-3-phenylpropanoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol. Its structure includes a chloro group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with cellular components, particularly its potential to affect microtubule dynamics. Similar to other compounds like paclitaxel, it is believed to stabilize microtubules, preventing their depolymerization, which is essential for mitosis and cellular division .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HCT-116 and HeLa cells. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and subsequent cell death.
Table 1: Anticancer Activity Summary
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HCT-116 | 0.81 | Induction of apoptosis via HSP90 pathway |
HeLa | 0.69 | Microtubule stabilization |
Normal Cells | >10 | Selective toxicity |
These findings suggest that the compound selectively targets cancerous cells while sparing normal cells, which is a desirable trait in anticancer drugs .
Inhibition Studies
In vitro studies have demonstrated that this compound inhibits specific enzymes involved in cancer progression. For instance, it has shown inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell proliferation .
Case Studies
Case Study 1: Antiproliferative Effects on HCT-116 Cells
A series of experiments conducted on HCT-116 colorectal cancer cells revealed that treatment with this compound resulted in significant growth inhibition. The study employed various concentrations of the compound and assessed cell viability using MTT assays. The results indicated an IC50 value of approximately 0.81 μM, highlighting its potency as an anticancer agent .
Case Study 2: Selectivity for Cancer Cells
Another investigation focused on the selectivity of this compound for cancerous versus normal cells. The compound exhibited minimal cytotoxicity towards HEK-293 normal cells while effectively inducing apoptosis in cancerous cells. This selectivity was confirmed through DAPI staining, which showed significant nuclear disintegration in treated cancer cells .
Properties
IUPAC Name |
methyl 2-chloro-2-methyl-3-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUPJULROAEZBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69688-50-2 | |
Record name | methyl 2-chloro-2-methyl-3-phenylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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